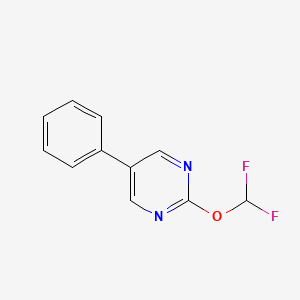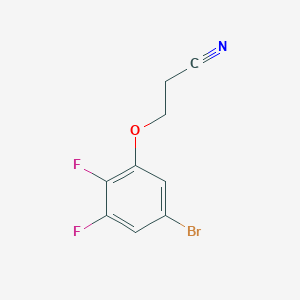
(4-Methoxy-3,5-dimethylthiophen-2-yl)(phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methoxy-3,5-dimethylthiophen-2-yl)(phenyl)methanol is an organic compound with the molecular formula C14H16O2S and a molecular weight of 248.34 g/mol . This compound is characterized by the presence of a methoxy group, two methyl groups, a thiophene ring, and a phenyl group attached to a methanol moiety. It is a crystalline solid with a purity of at least 95% .
Méthodes De Préparation
The synthesis of (4-Methoxy-3,5-dimethylthiophen-2-yl)(phenyl)methanol typically involves the reaction of 4-methoxy-3,5-dimethylthiophene with benzaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of an acid or base catalyst, such as hydrochloric acid or sodium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is usually heated under reflux for several hours to ensure complete conversion .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
(4-Methoxy-3,5-dimethylthiophen-2-yl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
(4-Methoxy-3,5-dimethylthiophen-2-yl)(phenyl)methanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of (4-Methoxy-3,5-dimethylthiophen-2-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting its anti-inflammatory or antimicrobial effects .
Comparaison Avec Des Composés Similaires
(4-Methoxy-3,5-dimethylthiophen-2-yl)(phenyl)methanol can be compared with similar compounds, such as:
(4-Methoxy-3,5-dimethylphenyl)-thiophen-2-ylmethanol: This compound has a similar structure but differs in the position of the methoxy and methyl groups.
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol: This compound contains a pyridine ring instead of a thiophene ring, leading to different chemical properties and reactivity.
Propriétés
Formule moléculaire |
C14H16O2S |
|---|---|
Poids moléculaire |
248.34 g/mol |
Nom IUPAC |
(4-methoxy-3,5-dimethylthiophen-2-yl)-phenylmethanol |
InChI |
InChI=1S/C14H16O2S/c1-9-13(16-3)10(2)17-14(9)12(15)11-7-5-4-6-8-11/h4-8,12,15H,1-3H3 |
Clé InChI |
UUJXHLVTEQPMGV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=C1OC)C)C(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![[(1-Bromo-2-methylpropan-2-yl)oxy]cyclobutane](/img/structure/B13080268.png)


